N-(3-Nitroimidazo[1,2-a]pyridin-2-yl)glycine
Description
Properties
CAS No. |
62194-95-0 |
|---|---|
Molecular Formula |
C9H8N4O4 |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
2-[(3-nitroimidazo[1,2-a]pyridin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C9H8N4O4/c14-7(15)5-10-8-9(13(16)17)12-4-2-1-3-6(12)11-8/h1-4,10H,5H2,(H,14,15) |
InChI Key |
PVWLXSVISQCKPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)acetic acid can be achieved through various synthetic routes. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another approach involves the reaction of 2-aminopyridine with nitroalkenes or N,N-dimethylglyoxylamide . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Condensation: It can participate in condensation reactions with aldehydes and ketones to form more complex heterocyclic structures.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include amino derivatives and substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antibacterial, antifungal, and antiviral activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)acetic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antitumor effects. The compound may also inhibit specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)acetic acid is unique due to its specific substitution pattern and the presence of both a nitro group and an aminoacetic acid moiety. Similar compounds include:
Alpidem: An anxiolytic agent with a similar core structure but different substituents.
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but vary in their functional groups and biological activities.
Biological Activity
N-(3-Nitroimidazo[1,2-a]pyridin-2-yl)glycine is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and antiparasitic effects. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
This compound belongs to a class of compounds characterized by the imidazo[1,2-a]pyridine scaffold, which has been extensively studied for its pharmacological properties. The synthesis of this compound typically involves the reaction of 3-nitroimidazo[1,2-a]pyridine derivatives with glycine under specific conditions that favor nucleophilic substitution reactions.
Synthesis Example
One notable synthesis method involves treating 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with glycine in the presence of a base such as sodium bicarbonate at elevated temperatures, yielding this compound in moderate to high yields .
Antimicrobial and Antiparasitic Effects
Research indicates that this compound exhibits potent antimicrobial activity. It has been evaluated against various pathogens, including Leishmania species and Trypanosoma species.
- Antileishmanial Activity : In vitro studies have shown that derivatives of 3-nitroimidazo[1,2-a]pyridine display significant antileishmanial activity with IC50 values ranging from 1 to 2.1 µM against Leishmania donovani, L. infantum, and L. major. These compounds were compared favorably with standard treatments such as miltefosine and benznidazole .
- Antitrypanosomal Activity : Similarly, these compounds have demonstrated effective antitrypanosomal activity against Trypanosoma brucei brucei and T. cruzi, with IC50 values reported between 1.3 and 2.2 µM .
The low cytotoxicity towards human HepG2 cell lines (CC50 > 100 µM) further highlights the therapeutic potential of these compounds .
The mechanism by which this compound exerts its biological effects is believed to involve selective bioactivation by nitroreductases present in the target organisms. Specifically, it has been shown that these compounds are substrates for type 1 nitroreductase (NTR1), which facilitates their activation and subsequent toxicity towards the parasites .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound and its derivatives:
Q & A
Q. What are the recommended synthetic routes for N-(3-Nitroimidazo[1,2-a]pyridin-2-yl)glycine?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the imidazo[1,2-a]pyridine core. A modular approach includes:
Core Formation : Condensation of 2-aminopyridine derivatives with α-bromoacetophenone analogs to form the imidazo[1,2-a]pyridine scaffold.
Nitro Group Introduction : Electrophilic nitration at the 3-position using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration.
Glycine Conjugation : Coupling the nitro-substituted intermediate with glycine via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in DMF).
- Key Reference : Similar methodologies are detailed for N-substituted imidazo[1,2-a]pyridine-2-acetamides .
Q. How can researchers characterize this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C-NMR : Identify aromatic protons (δ 7.5–9.0 ppm for imidazo[1,2-a]pyridine) and glycine methylene protons (δ 3.8–4.2 ppm). Nitro groups cause deshielding in adjacent carbons .
- FT-IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric NO₂ stretching) and amide (1650–1680 cm⁻¹, C=O stretch) groups.
- Mass Spectrometry : LC-MS (ESI+) to verify molecular ion peaks and fragmentation patterns.
- Crystallography : Single-crystal X-ray diffraction for Hirshfeld surface analysis to validate non-covalent interactions .
Q. What initial biological screening approaches are applicable to this compound?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anti-inflammatory Screening : Inhibition of COX-2 or TNF-α production in RAW 264.7 macrophages, with IC₅₀ calculations .
- In Silico Docking : Use AutoDock Vina to predict binding affinity to targets like serine racemase (PDB: 3L6N) .
Advanced Research Questions
Q. How can synthesis yields of this compound be optimized?
- Methodological Answer :
- Catalyst Screening : Test Ag-Nb/W photocatalysts (5 mol%) for regioselective nitration under visible light (430–440 nm), which improves yield by 15–20% compared to thermal methods .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) for glycine coupling; DMF reduces side-product formation.
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or in-situ FT-IR to track nitro group incorporation .
Q. How to resolve contradictions in spectral data for structural confirmation?
- Methodological Answer :
- 2D NMR Techniques : Employ HSQC and HMBC to correlate ambiguous protons/carbons, particularly distinguishing between nitro and amide substituents .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to simulate NMR/IR spectra and compare with experimental data .
- Isotopic Labeling : Synthesize ¹⁵N-labeled glycine to confirm amide connectivity via ¹H-¹⁵N HMBC .
Q. What mechanistic studies elucidate the compound’s bioactivity?
- Methodological Answer :
- Oxidative Pathway Analysis : Use ESR spectroscopy to detect reactive oxygen species (ROS) generated during Ag-Nb/W photocatalysis, linking bioactivity to oxidative stress pathways .
- Enzyme Inhibition Assays : Measure IC₅₀ against NMDA receptors or serine racemase using fluorescence-based enzymatic kits .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to identify key binding residues and validate docking results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
